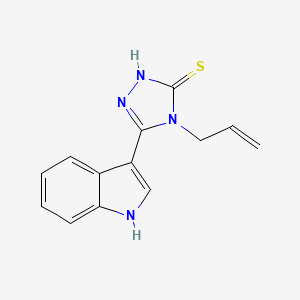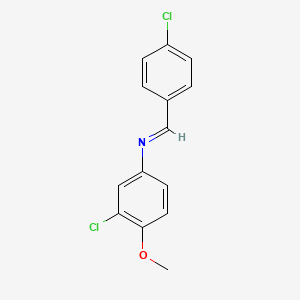
(5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-thione is a synthetic organic compound that belongs to the class of triazolidine derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-thione typically involves the condensation of indole derivatives with triazolidine-3-thione precursors. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted triazolidine derivatives.
科学研究应用
Chemistry: In chemistry, (5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the target and pathway involved.
Similar Compounds:
- (5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-one
- (5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-thiol
- (5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-selenone
Comparison: Compared to its analogs, this compound may exhibit unique properties due to the presence of the thione group. This functional group can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C13H12N4S |
|---|---|
分子量 |
256.33 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H12N4S/c1-2-7-17-12(15-16-13(17)18)10-8-14-11-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H,16,18) |
InChI 键 |
QYIMBZCZTCHWIH-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11543892.png)

![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543899.png)
![1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine](/img/structure/B11543905.png)
![Ethyl (5Z)-5-(cyclohexylimino)-2-methyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11543910.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11543916.png)
![5-(allyloxy)-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B11543924.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543930.png)
![2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543938.png)

![N-({N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11543964.png)
![N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11543971.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(4-methoxy-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B11543978.png)
